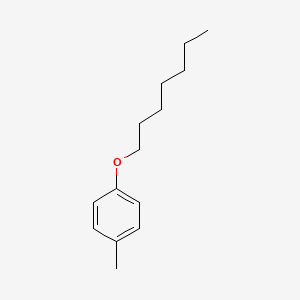![molecular formula C13H10N2O6 B14613359 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol CAS No. 59919-80-1](/img/structure/B14613359.png)
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol is an organic compound that belongs to the class of nitrophenols These compounds are characterized by the presence of both hydroxyl and nitro groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol typically involves the nitration of aromatic compounds. One common method is the direct nitration of benzene derivatives in the liquid phase using nitric acid and sulfuric acid as catalysts . The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of nitrophenols, including this compound, often involves large-scale nitration processes. These processes are designed to maximize efficiency and minimize byproducts. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the nitro groups can yield amines, which are useful in the synthesis of pharmaceuticals and dyes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted nitrophenols depending on the reagents used.
Applications De Recherche Scientifique
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Mécanisme D'action
The mechanism of action of 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-3-nitrophenylacetic acid
- 3-Hydroxy-4-methyl-2(3H)-thiazolethione
- 2-Hydroxy-5-methyl-3-nitropyridine
Uniqueness
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective binding and reactivity, such as in fluorescent sensors and enzyme inhibitors .
Propriétés
Numéro CAS |
59919-80-1 |
|---|---|
Formule moléculaire |
C13H10N2O6 |
Poids moléculaire |
290.23 g/mol |
Nom IUPAC |
2-[(4-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol |
InChI |
InChI=1S/C13H10N2O6/c16-12-5-4-8(7-11(12)15(20)21)6-9-2-1-3-10(13(9)17)14(18)19/h1-5,7,16-17H,6H2 |
Clé InChI |
XGERSBIGCGQTCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


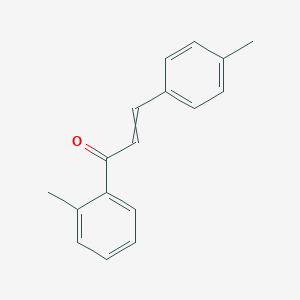
![2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14613286.png)

![N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine](/img/structure/B14613294.png)
![6H-Indeno[5,4-b]thiophene, 7,8-dihydro-](/img/structure/B14613298.png)
![Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14613302.png)
![Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate](/img/structure/B14613309.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]-](/img/structure/B14613313.png)
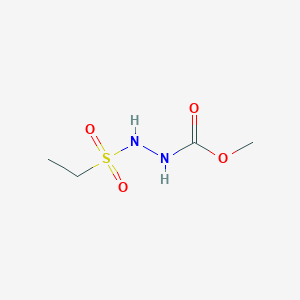

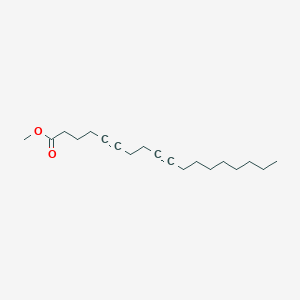
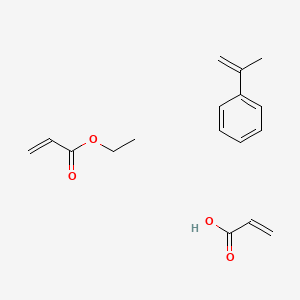
![4-(4-Chlorophenyl)-1-[3-(4-fluoro-2-propylphenoxy)propyl]piperidin-4-ol](/img/structure/B14613340.png)
